molecular formula C18H15N B12560884 2-(Pyren-1-yl)ethan-1-amine CAS No. 197722-88-6

2-(Pyren-1-yl)ethan-1-amine

Cat. No.: B12560884
CAS No.: 197722-88-6
M. Wt: 245.3 g/mol
InChI Key: WUMDHWAMJFRWNL-UHFFFAOYSA-N
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Description

2-(Pyren-1-yl)ethan-1-amine is an organic compound that features a pyrene moiety attached to an ethylamine group. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyren-1-yl)ethan-1-amine typically involves the reaction of pyrene with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where pyrene is first brominated to form 1-bromopyrene, which then reacts with ethylamine to yield this compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyren-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated pyrene derivatives.

Scientific Research Applications

2-(Pyren-1-yl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyren-1-yl)ethan-1-amine largely depends on its interaction with molecular targets. In biological systems, its fluorescence allows it to bind to specific proteins or nucleic acids, enabling visualization and tracking of cellular processes. The compound’s aromatic structure facilitates π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethan-1-amine: Similar structure but with a pyridine ring instead of pyrene.

    2-(4-Bromophenyl)ethan-1-amine: Contains a bromophenyl group instead of pyrene.

    2-(4-Fluorophenyl)ethan-1-amine: Features a fluorophenyl group instead of pyrene.

Uniqueness

2-(Pyren-1-yl)ethan-1-amine is unique due to its pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring sensitive detection and imaging, such as fluorescence microscopy and molecular probes.

Properties

CAS No.

197722-88-6

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2-pyren-1-ylethanamine

InChI

InChI=1S/C18H15N/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11,19H2

InChI Key

WUMDHWAMJFRWNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCN

Origin of Product

United States

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